MFCD01551654

Description

For instance, structurally similar compounds like CAS 53052-06-5 (C₆H₄N₂OS) and CAS 1533-03-5 (C₁₀H₉F₃O) share features such as aromatic rings with functional groups like thioether or trifluoromethyl substituents . Such compounds are often synthesized via nucleophilic substitution or condensation reactions, as demonstrated in the evidence (e.g., reactions with pyridine or methanol solvents at elevated temperatures) .

Key physicochemical properties inferred from comparable compounds include:

- Molecular weight: ~150–200 g/mol (based on analogs in and ).

- Solubility: Moderate solubility in polar solvents like ethanol or DMSO, influenced by functional groups (e.g., trifluoromethyl groups reduce aqueous solubility) .

- Bioactivity: Potential CYP enzyme inhibition or LogP values (~2.0–3.5) indicative of moderate membrane permeability .

Properties

IUPAC Name |

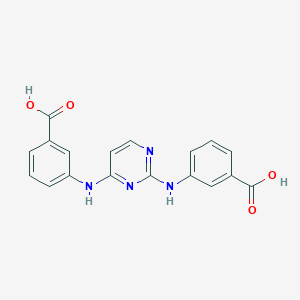

3-[[2-(3-carboxyanilino)pyrimidin-4-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O4/c23-16(24)11-3-1-5-13(9-11)20-15-7-8-19-18(22-15)21-14-6-2-4-12(10-14)17(25)26/h1-10H,(H,23,24)(H,25,26)(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWHTJMFMSLAHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 3,3’-(2,4-pyrimidinediyldiimino)dibenzoic acid is the construction of three-dimensional metal–organic frameworks (MOFs). These MOFs are structures that consist of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Mode of Action

The compound interacts with its targets by acting as a linker in the formation of MOFs. It has been successfully used to form a potassium 3D-MOF. The compound’s interaction with its targets results in the formation of a three-dimensional structure, where layers formed by potassium ions and carboxylate groups are separated by this organic ligand.

Biochemical Pathways

The formation of mofs can have various applications in gas storage, catalysis, drug delivery, and more. Therefore, the compound’s action could indirectly affect various biochemical pathways depending on the specific application of the MOFs.

Result of Action

The result of the compound’s action is the successful formation of a potassium 3D-MOF. This MOF has a three-dimensional structure, where layers formed by potassium ions and carboxylate groups are separated by the organic ligand. The formation of such MOFs can have various applications in areas like gas storage, catalysis, drug delivery, and more.

Comparison with Similar Compounds

Compound A: CAS 53052-06-5 (C₆H₄N₂OS)

- Structural Similarity : Shares a pyridine-derived backbone with a thioether group, akin to MFCD01551654 .

- Synthesis: Produced via 2-aminopyridine-3-ol and ethyl xanthate reactions in pyridine (yield: 86.95%) .

- Divergence : Lacks halogen or fluorinated groups, resulting in lower molecular weight (152.17 g/mol) and higher aqueous solubility compared to fluorinated analogs .

Compound B: CAS 1533-03-5 (C₁₀H₉F₃O)

- Structural Similarity : Contains a trifluoromethyl group attached to an aromatic ring, similar to hypothesized substituents in this compound .

- Synthesis: Synthesized via condensation of 4-methylbenzenesulfonohydrazide and trifluoromethyl ketones (yield: 98%) .

- Divergence : Higher molecular weight (202.17 g/mol) and lower GI absorption due to bulky trifluoromethyl groups .

Property Comparison Table

Pharmacological Potential

- Thioether-containing compounds (e.g., CAS 53052-06-5) exhibit moderate blood-brain barrier (BBB) penetration, suggesting neuropharmacological applications .

- Trifluoromethyl groups (e.g., CAS 1533-03-5) enhance metabolic stability but reduce solubility, limiting their oral bioavailability .

Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.